2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide
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Description
2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide is a chemical compound with the following properties:
- Empirical Formula : C<sub>15</sub>H<sub>15</sub>ClNO
- Molecular Weight : 255.74 g/mol
- CAS Number : 2564-05-8
- Appearance : Solid
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide consists of a chlorophenyl group, a cyclopropylphenylmethyl group, and an acetylamide moiety. The chloro and hydroxy groups contribute to its reactivity and pharmacological properties.
Chemical Reactions Analysis
- Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
- Substitution Reactions : The chloro group can participate in substitution reactions, such as nucleophilic substitution or elimination-addition reactions.
- Alkyne Reactivity : The terminal alkyne group may engage in various alkyne-specific reactions, including Sonogashira coupling or click chemistry.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol)
- Stability : Store in a cool, dry place away from light and moisture.
Safety And Hazards
- Eye Irritant : Handle with care; wear appropriate protective equipment.
- Combustible : Store away from open flames or ignition sources.
- Health Hazards : Refer to safety data sheets (SDS) for detailed health and safety information.
Future Directions
Further research is needed to explore the pharmacological potential, biological activity, and potential applications of this compound. Investigating its interactions with specific targets and assessing its toxicity profile would be valuable.
Please note that this analysis is based on available information, and further experimental studies are essential for a comprehensive understanding of 2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide .
properties
IUPAC Name |
2-chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-2-4-16(12-20)19(17(21)10-18)11-13-5-3-6-15(9-13)14-7-8-14/h1,3,5-6,9,14,16,20H,4,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYPEXRKSIURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CO)N(CC1=CC(=CC=C1)C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide |
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